4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
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Description
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H22Cl2N4O3S and its molecular weight is 445.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on related sulfonamide and piperazine compounds demonstrates significant antibacterial and antifungal properties. For instance, sulfamerazine derivatives have shown potent activity against various bacterial and fungal species, highlighting the antimicrobial potential of sulfonamide-based compounds (Othman et al., 2019)(source).
Anticancer Activity
Piperazine and pyrimidine moieties have been linked to anticancer activities. Compounds incorporating these functional groups have exhibited significant cytotoxic activities against human breast cancer cell lines and have been studied for their molecular docking properties, suggesting their utility in designing anticancer agents (Parveen et al., 2017)(source).
Enzyme Inhibition
Sulfonamide derivatives have also been explored for their enzyme inhibitory effects, particularly against carbonic anhydrase enzymes. Such studies are crucial for developing therapeutic agents targeting conditions like glaucoma, epilepsy, and certain cancers (Congiu et al., 2015)(source).
Receptor Ligand Activities
Compounds with piperazine and sulfonyl groups have been studied for their receptor ligand activities, including interactions with the CB1 cannabinoid receptor. Such research is pivotal for understanding receptor-ligand interactions and developing drugs targeting the central nervous system (Shim et al., 2002)(source).
Properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N4O3S/c1-12(2)27-18-11-17(21-13(3)22-18)23-6-8-24(9-7-23)28(25,26)16-10-14(19)4-5-15(16)20/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVOYRKQZXKCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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